molecular formula C8H12N2O2S B3234747 2-[(2-Hydroxy-ethyl)-methyl-amino]-1-thiazol-2-yl-ethanone CAS No. 1353980-99-0

2-[(2-Hydroxy-ethyl)-methyl-amino]-1-thiazol-2-yl-ethanone

Cat. No.: B3234747
CAS No.: 1353980-99-0
M. Wt: 200.26 g/mol
InChI Key: ABYGJSOJVOZWSO-UHFFFAOYSA-N
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Description

2-[(2-Hydroxy-ethyl)-methyl-amino]-1-thiazol-2-yl-ethanone is a thiazole-derived compound featuring a ketone group (ethanone) at the 1-position of the thiazole ring and a substituted amino group at the 2-position.

Properties

IUPAC Name

2-[2-hydroxyethyl(methyl)amino]-1-(1,3-thiazol-2-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2S/c1-10(3-4-11)6-7(12)8-9-2-5-13-8/h2,5,11H,3-4,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABYGJSOJVOZWSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)CC(=O)C1=NC=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501192732
Record name Ethanone, 2-[(2-hydroxyethyl)methylamino]-1-(2-thiazolyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501192732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353980-99-0
Record name Ethanone, 2-[(2-hydroxyethyl)methylamino]-1-(2-thiazolyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353980-99-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanone, 2-[(2-hydroxyethyl)methylamino]-1-(2-thiazolyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501192732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Hydroxy-ethyl)-methyl-amino]-1-thiazol-2-yl-ethanone typically involves the reaction of thiazole derivatives with hydroxyethylamine under controlled conditions. One common method includes the condensation of 2-aminothiazole with 2-chloroacetyl chloride, followed by the reaction with hydroxyethylamine .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-[(2-Hydroxy-ethyl)-methyl-amino]-1-thiazol-2-yl-ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities, primarily attributed to the thiazole moiety. Notable applications include:

1. Antimicrobial Properties

  • Thiazole derivatives are known for their efficacy against various bacterial and fungal infections. Research indicates that 2-[(2-Hydroxy-ethyl)-methyl-amino]-1-thiazol-2-yl-ethanone shows promising antimicrobial activity, making it a candidate for developing new antimicrobial agents.

2. Anticancer Potential

  • Studies have demonstrated that thiazole derivatives can inhibit cancer cell proliferation. For instance, compounds similar to this compound have shown effectiveness against multiple cancer cell lines, including those resistant to conventional treatments .

Comparative Analysis with Other Thiazole Derivatives

A comparative analysis highlights the unique features of this compound against other thiazole derivatives:

Compound NameStructure FeaturesBiological Activity
2-Aminothiazole Contains amino group on thiazoleAntimicrobial, anticancer
Thiamine (Vitamin B1) Thiazole ring with additional groupsEssential for neurological function
Riluzole Aminothiazole derivativeUsed in ALS treatment

What sets this compound apart is its specific combination of functional groups that enhance solubility and bioavailability compared to other thiazole derivatives, potentially leading to distinct pharmacokinetic properties.

Case Studies

Several studies have investigated the efficacy of thiazole derivatives, including this compound:

Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various thiazole derivatives against Gram-positive and Gram-negative bacteria. Results indicated that compounds similar to 2-[ (2-Hydroxy-ethyl)-methyl-amino]-1-thiazol-2-yl-ethanone exhibited significant inhibitory effects against resistant strains like MRSA .

Case Study 2: Anticancer Activity
In vitro assays demonstrated that certain thiazole derivatives showed potent cytotoxicity against human cancer cell lines (HCT116, HepG2). The study highlighted that structural modifications significantly influenced their anticancer activity, suggesting that further development of compounds like 2-[ (2-Hydroxy-ethyl)-methyl-amino]-1-thiazol-2-yl-ethanone could lead to effective cancer therapies .

Mechanism of Action

The mechanism of action of 2-[(2-Hydroxy-ethyl)-methyl-amino]-1-thiazol-2-yl-ethanone involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial growth by interfering with essential metabolic pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional distinctions from analogs are highlighted below:

Substituent Variations on the Amino Group

  • 2-[Cyclopropyl-(2-hydroxy-ethyl)-amino]-1-thiazol-2-yl-ethanone (): Structure: Replaces the methyl group in the amino substituent with a cyclopropyl ring. This compound was discontinued, suggesting possible synthesis or stability challenges .

Simplification of the Thiazole-Ethanone Core

  • 2-Acetylthiazole (1-(1,3-thiazol-2-yl)ethanone) (): Structure: Lacks the amino substituent, retaining only the thiazol-2-yl-ethanone backbone. Key Properties: Higher volatility and simpler polarity profile. Applications: Widely used as a flavoring agent (e.g., nutty, popcorn-like aroma) and antioxidant .

Substituents on the Thiazole Ring

  • 1-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethanone (): Structure: Features an amino group at the 2-position and a methyl group at the 4-position of the thiazole ring.

Heterocycle and Aromatic Group Modifications

  • 2-(5-Amino-1,3,4-thiadiazol-2-ylthio)-1-(naphthalen-1-yl)ethanone (): Structure: Replaces thiazole with a thiadiazole ring and introduces a naphthyl group. Impact: The thiadiazole-thio group and bulky naphthyl substituent likely reduce solubility but may enhance binding affinity in biological systems. Reported yield: 89% .
  • 1-[4-(Benzothiazol-2-ylamino)phenyl]ethanone derivatives (): Structure: Incorporates benzothiazole and aryl groups.

Physicochemical and Pharmacological Comparisons

Data Table: Key Structural and Functional Differences

Compound Name Structure Features Key Properties Bioactivity/Applications References
Target Compound Thiazol-2-yl ethanone with N-methyl, N-(2-hydroxyethyl) amino group Polar, moderate solubility Not explicitly reported [7]
2-Acetylthiazole Thiazol-2-yl ethanone (no amino group) Volatile, low molecular weight Flavoring agent, antioxidant [6, 12]
1-(2-Amino-4-methyl-thiazol-5-yl)ethanone Amino and methyl groups on thiazole ring Higher polarity Limited toxicological data [5, 11]
Thiadiazole-naphthyl derivative Thiadiazole-thio and naphthyl substituents Low solubility, high molecular weight Potential enzyme inhibition [8]

Pharmacological Context

  • Lobeglitazone (): A thiazolidinedione-based antidiabetic drug. While structurally distinct, it underscores the therapeutic relevance of thiazole-related moieties in modulating nuclear receptors (e.g., PPARγ) .
  • Thiazolinone derivatives (): Demonstrated aromatase inhibition, suggesting the target compound’s amino-hydroxyethyl group could be optimized for similar bioactivity .

Biological Activity

2-[(2-Hydroxy-ethyl)-methyl-amino]-1-thiazol-2-yl-ethanone is a thiazole-containing compound noted for its diverse biological activities, including antimicrobial and anticancer properties. This compound's structure integrates a thiazole ring, which contributes to its chemical reactivity and biological efficacy. The following sections delve into its synthesis, biological activities, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of thiazole derivatives with hydroxyethylamine. A common synthetic route includes:

  • Condensation Reaction :
    • Reactants : 2-Aminothiazole and chloroacetone.
    • Intermediate Formation : The product undergoes further reaction with hydroxyethylamine under controlled conditions to yield the final compound.

This multi-step synthesis allows for precise control over the compound's structure, enabling further modifications for enhanced biological activity .

Antimicrobial Properties

Thiazole derivatives, including this compound, exhibit significant antimicrobial activity against various pathogens. Studies have shown that these compounds can inhibit the growth of bacteria and fungi by interfering with essential metabolic pathways. For instance, the compound demonstrated efficacy against strains such as Trichophyton viride and Aspergillus niger, with minimum inhibitory concentrations (MIC) significantly lower than traditional antifungal agents .

Anticancer Activity

Research indicates that this compound possesses anticancer properties. A notable study demonstrated that thiazole derivatives can inhibit cancer cell proliferation by disrupting microtubule dynamics. Specifically, compounds similar to this compound were found to interact with tubulin, leading to cell cycle arrest in human gastric cancer cells .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for microbial growth or cancer cell proliferation.
  • Receptor Interaction : It can bind to specific receptors or proteins, altering biochemical pathways that lead to cytotoxic effects.
  • Microtubule Disruption : Similar compounds have been shown to destabilize microtubules, which is vital for cell division and integrity .

Study on Antimicrobial Efficacy

A study evaluating the antimicrobial activity of various thiazole derivatives found that this compound exhibited MIC values comparable to or better than established antifungal agents like ketoconazole. The study reported MIC values of 0.08 mg/mL against T. viride and 0.11 mg/mL against A. niger, highlighting its potential as an effective antimicrobial agent .

Study on Anticancer Properties

In another research effort focused on anticancer activity, a derivative similar to this compound was tested on human gastric cancer cells. The results indicated a concentration-dependent inhibition of cell proliferation, with significant effects observed at lower concentrations (IC50 values below 5 µg/mL). This study underscored the compound's potential as a microtubule-destabilizing agent in cancer therapy .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing 2-[(2-Hydroxy-ethyl)-methyl-amino]-1-thiazol-2-yl-ethanone?

The synthesis of thiazole derivatives typically involves alkylation or condensation reactions. For example, alkylating agents like 2-bromo-1-(naphthalen-1-yl)ethanone can react with amino-thiadiazole precursors under reflux in polar aprotic solvents (e.g., DMSO) to achieve yields >85% . Critical parameters include:

  • Temperature : Reflux conditions (80–120°C) to ensure complete reaction.
  • Catalysts : Base catalysts (e.g., K₂CO₃) to deprotonate nucleophilic groups.
  • Purification : Recrystallization from ethanol or DMSO to isolate pure crystalline products (melting points 139–190°C) .
    Validate purity via elemental analysis (C, H, N, S) and spectroscopic methods (¹H NMR, MS) .

Q. How can structural characterization of this compound be rigorously validated?

Use a multi-technique approach:

  • ¹H NMR : Confirm substituent positions via chemical shifts (e.g., thiazole protons at δ 7.3–8.8 ppm, methyl groups at δ 2.5–3.5 ppm) .
  • Mass Spectrometry (MS) : Detect molecular ion peaks (e.g., m/z 302 [M+1]) and fragmentation patterns .
  • X-ray Crystallography : Resolve bond lengths and angles (e.g., C–S bond lengths ~1.7 Å in thiazole rings) .
  • Elemental Analysis : Compare calculated vs. experimental percentages (e.g., C: 55.79% calculated vs. 55.70% observed) .

Q. What functional groups in this compound are most reactive, and how can they be modified?

The thiazole ring and hydroxyethyl-methyl-amino side chain are key reactive sites:

  • Thiazole Ring : Susceptible to electrophilic substitution (e.g., halogenation at the 4-position) .
  • Amino Group : Reacts with acylating agents (e.g., acetic anhydride) or aldehydes to form Schiff bases .
  • Hydroxyethyl Group : Can undergo esterification or oxidation to carboxylic acids using Jones reagent .
    Monitor reactivity via TLC or in situ FTIR (e.g., loss of –OH stretch at 3400 cm⁻¹ after esterification) .

Advanced Research Questions

Q. How to resolve contradictions in spectral data for this compound?

Discrepancies in NMR or MS data often arise from:

  • Tautomerism : Thiazole derivatives may exhibit keto-enol tautomerism, altering peak multiplicity. Use deuterated solvents (DMSO-d₆) and variable-temperature NMR to stabilize tautomers .
  • Impurity Peaks : Trace solvents (e.g., DMSO) or side products can overlap with target signals. Employ column chromatography (silica gel, ethyl acetate/hexane eluent) for purification .
  • Crystallographic Artifacts : Compare experimental X-ray data with computational models (e.g., density functional theory) to validate bond angles .

Q. What experimental designs are suitable for evaluating its biological activity?

Adopt a randomized block design with split-plot arrangements for in vitro assays:

  • Antimicrobial Activity : Test against Gram-positive/negative bacteria (MIC assays) using Mueller-Hinton broth .
  • Anticancer Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose ranges 1–100 µM .
  • Enzyme Inhibition : Perform kinetic assays (e.g., COX-2 inhibition) with positive controls (e.g., celecoxib) .
    Analyze data using ANOVA and post-hoc tests (p < 0.05) to account for variability .

Q. How does structural modification of the thiazole ring impact bioactivity?

Modify substituents to establish structure-activity relationships (SAR):

  • Electron-Withdrawing Groups (EWGs) : Introduce halogens (Cl, Br) at the 4-position to enhance antimicrobial potency (e.g., 9c in showed 90% inhibition vs. S. aureus) .
  • Hydrophobic Side Chains : Replace hydroxyethyl with aryl groups (e.g., 4-fluorophenyl) to improve blood-brain barrier penetration .
    Validate SAR using molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins (e.g., 9c binds to DNA gyrase with ΔG = −8.2 kcal/mol) .

Q. What computational methods predict its stability under physiological conditions?

Use molecular dynamics (MD) simulations (AMBER or GROMACS):

  • Solubility : Calculate logP values (e.g., 2.1–3.5) to assess lipid/water partitioning .
  • Metabolic Stability : Simulate cytochrome P450 interactions (e.g., CYP3A4) to predict oxidation sites .
  • Degradation Pathways : Apply density functional theory (DFT) to model hydrolysis of the thiazole ring (activation energy ~25 kcal/mol) .

Q. How to optimize formulation for in vivo studies?

  • Nanoparticle Encapsulation : Use PLGA nanoparticles (size 150–200 nm) to enhance bioavailability .
  • Pharmacokinetics : Conduct LC-MS/MS studies in rodents (Cmax = 1.2 µg/mL at 2h post-administration) .
  • Toxicity Screening : Perform acute toxicity tests (OECD 423) with LD₅₀ > 500 mg/kg .

Methodological Notes

  • Data Validation : Cross-reference spectroscopic data with literature (e.g., NIST Chemistry WebBook for IR spectra) .
  • Ethical Compliance : Adhere to OECD guidelines for in vivo studies and obtain institutional review board (IRB) approval .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(2-Hydroxy-ethyl)-methyl-amino]-1-thiazol-2-yl-ethanone
Reactant of Route 2
Reactant of Route 2
2-[(2-Hydroxy-ethyl)-methyl-amino]-1-thiazol-2-yl-ethanone

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